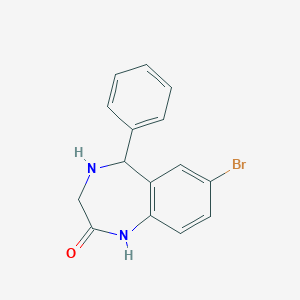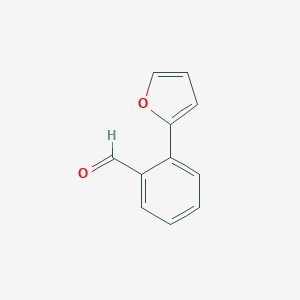
2-(呋喃-2-基)苯甲醛
描述
2-(Furan-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H8O2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Furan-2-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-2-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
2-(呋喃-2-基)苯甲醛: 已被鉴定为合成新型呋喃衍生物的关键化合物,这些衍生物具有有效的抗菌活性 . 这些衍生物对革兰氏阳性和革兰氏阴性细菌都特别有效,解决了微生物耐药性的全球问题。该化合物在呋喃环核中的包含是医药化学中开发新药的关键合成策略。
药物应用
在制药行业,2-(呋喃-2-基)苯甲醛衍生物已被证明具有作为抗癌、抗菌和抗真菌剂的潜力 . 该化合物在化学合成中的多功能性允许创建苯并[b]呋喃衍生物,这些衍生物已因其生物活性及其潜在的治疗应用而得到广泛研究。
树脂生产
该化合物在合成环氧树脂的呋喃衍生物中发挥着重要作用 . 这些树脂源于生物可再生单体,如2-糠醛,由于其可持续性以及替代传统邻苯二甲酸酯基团的潜力,在广泛的工业应用中得到应用。
农用化学品
2-(呋喃-2-基)苯甲醛: 被用于生产农用化学品 . 其衍生物由生物质原料加工而成,有助于开发绿色环保材料,是各种农用化学品的关键起始原料。
漆
在涂料领域,2-(呋喃-2-基)苯甲醛衍生物用于生产漆 . 这些漆得益于呋喃化合物的环保特性,与现代世界向可持续发展的转变相一致。
材料科学研究
材料科学的最新研究探索了2-(呋喃-2-基)苯甲醛在合成聚合物和其他聚合物材料中的应用 . 该化合物能够从可再生资源中获得,使其成为开发以绿色化学为重点的新材料的诱人选择。
作用机制
Target of Action
2-(Furan-2-yl)benzaldehyde, a derivative of furan, has been found to exhibit a wide range of advantageous biological and pharmacological characteristics . The primary targets of this compound are bacterial strains, against which it exhibits significant antibacterial activity .
Mode of Action
Furan derivatives, in general, have been known to interact with bacterial cells, disrupting their growth and proliferation . The compound’s interaction with its targets leads to changes in the bacterial cell’s function, ultimately inhibiting its growth .
Biochemical Pathways
The biochemical pathways affected by 2-(Furan-2-yl)benzaldehyde are primarily those involved in bacterial growth and proliferation . The compound’s antibacterial activity suggests that it may interfere with essential biochemical processes within the bacterial cell, leading to its death .
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
The primary result of the action of 2-(Furan-2-yl)benzaldehyde is the inhibition of bacterial growth . This is achieved through the compound’s interaction with bacterial cells, disrupting essential biochemical processes and leading to cell death .
Action Environment
The action of 2-(Furan-2-yl)benzaldehyde can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as suggested by its storage conditions
生化分析
Cellular Effects
Furan-containing compounds have been found to exhibit a wide range of biological and pharmacological characteristics, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
2-(furan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGHSPJMFHHOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378210 | |
| Record name | 2-(furan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-32-5 | |
| Record name | 2-(furan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)



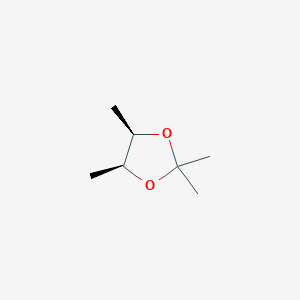
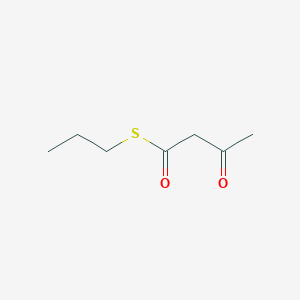

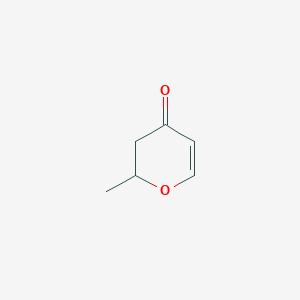



![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
